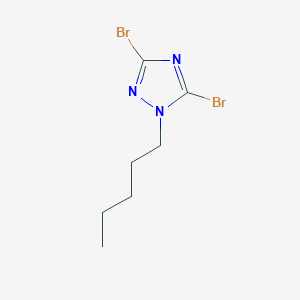

![molecular formula C9H5Br3FN3 B6361730 3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240565-05-2](/img/structure/B6361730.png)

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry and drug discovery .

Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has bromine and fluorine substituents, which are halogens, and a phenyl group attached to the triazole ring .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, often involving the substitution of the halogen atoms or the addition of groups to the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and fluorine in the compound can significantly affect its reactivity, boiling point, and polarity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Formation of Azolylmethyl-dihydrothiazolotriazoles : The reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with different NH-azoles have led to the creation of azolylmethyl-dihydrothiazolotriazoles. This illustrates a method for synthesizing complex molecules potentially useful in various chemical and pharmaceutical applications (Khaliullin et al., 2014).

Versatile Synthesis of Fluorotriazoles : A study demonstrated the selective synthesis of 1-benzyl-3-bromo-5fluoro-1H-[1,2,4]triazole through the reaction of 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole with cesium fluoride, highlighting a pathway to synthesizing fluorinated triazole derivatives with potential utility in chemical research (Zumbrunn, 1998).

Dibromo-Triazole Amination : Research into the amination of dibromo-triazoles using hydroxylamine-O-sulphonic acid showcases the synthesis of amino derivatives, pivotal for creating functional materials with high biological activity and potential applications in materials chemistry (Yu et al., 2014).

Biological and Pharmacological Studies

Antimicrobial Properties : Some studies have focused on the antimicrobial activities of 1,2,4-triazole derivatives. The introduction of halogen substituents was found to enhance these properties, indicating potential applications in developing new antimicrobial agents (Desabattina et al., 2014).

Anticonvulsant and Antispastic Potential : Research on isomeric (alkylthio)-1,2,4-triazoles has shown that some derivatives are selective antagonists of strychnine-induced convulsions, suggesting potential applications as anticonvulsant and antispastic agents. This highlights the relevance of triazole derivatives in neurological research (Kane et al., 1994).

Synthesis of Novel Compounds

- Thietanyl Protection in Triazole Synthesis : The development of methods using thietanyl protection for synthesizing 5-aryloxy and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles from 3,5-dibromo-1,2,4-triazole showcases innovative approaches to compound synthesis, with implications for further chemical and pharmaceutical research (Khaliullin et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br3FN3/c10-6-2-1-5(7(13)3-6)4-16-9(12)14-8(11)15-16/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZMCZSOCBBHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)

![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

amine hydrochloride](/img/structure/B6361703.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)